Mycotrienin I, also known as Ansatrienin A, is a naturally occurring benzoquinoid ansamycin antibiotic. [, , , , ] It is produced by various strains of Streptomyces, including Streptomyces rishiriensis and Streptomyces collinus. [, , , , , ] Mycotrienin I is characterized by its unique 21-membered macrocyclic lactam ring and a cyclohexanecarbonylalanine moiety. [, ] This compound exhibits potent antifungal and antitumor activities, making it a valuable subject in scientific research. [, , , , ]
Mycotrienin I is primarily obtained through fermentation of Streptomyces species, followed by extraction and purification. [, , ]
The synthesis of Mycotrienin I has been explored through various methodologies, with significant advancements made in asymmetric synthesis techniques. One notable method involves the use of chiral allylsilane reagents to construct the stereogenic centers necessary for the compound's structure. This approach allows for high diastereoselectivity and efficiency in synthesizing complex molecular architectures .
The total synthesis typically involves several key steps:
The molecular structure of Mycotrienin I features a complex arrangement with multiple stereogenic centers, which contributes to its biological activity. The compound's chemical formula is , and it exhibits a characteristic macrocyclic lactam structure typical of ansamycins.
Mycotrienin I undergoes various chemical reactions that are pivotal for its activity and synthesis. Key reactions include:
The mechanism by which Mycotrienin I exerts its biological effects primarily involves inhibition of fungal growth. It targets specific enzymes within fungal cells that are crucial for cell wall synthesis or other metabolic processes.
Mycotrienin I possesses distinct physical and chemical properties that influence its behavior in biological systems:
Mycotrienin I has significant potential applications in scientific research and medicine:
Mycotrienin I (C₃₆H₄₈N₂O₈; molecular weight 636.78 Da) is a 21-membered macrocyclic lactam belonging to the benzoquinone ansamycin class. Its structure features a rigid quinone/hydroquinone aromatic core derived from 3-amino-5-hydroxybenzoic acid (AHBA), connected to an aliphatic "ansa" bridge containing three conjugated double bonds at positions C-4, C-6, and C-8. This triene system confers unique conformational flexibility and bioactivity [1] [6]. The stereochemistry includes multiple chiral centers, notably at C-3, C-5, C-9, C-11, C-13, C-15, C-17, and C-19, with the C-15 configuration critically influencing macrocycle rigidity. Nuclear magnetic resonance and X-ray crystallographic analyses confirm that the C-19 position within the quinone moiety and the geometry of the triene chain (all-trans) are essential for target binding [4] [8].
Table 1: Key Structural Features of Mycotrienin I
Structural Element | Chemical Attributes | Functional Role |
---|---|---|
Aromatic core | 3-Amino-5-hydroxybenzoate (AHBA) | Serves as biosynthetic starter unit; anchors molecular target interactions |
Ansa bridge | Triene system (C4=C5, C6=C7, C8=C9) | Confers conformational flexibility and membrane permeability |
Chiral centers | 8 stereogenic carbons (e.g., C-15 S configuration) | Determines three-dimensional macrocycle folding |
C-19 substituent | Quinone/hydroquinone redox pair | Mediates redox-dependent biological activity |
Side chain | N-Cyclohexanecarbonyl-D-alanine ester | Enhances target specificity and cellular uptake |
Mycotrienin I is biosynthesized by Streptomyces rishiriensis and Streptomyces collinus via a hybrid nonribosomal peptide synthetase (NRPS)-type I polyketide synthase (PKS) pathway. The process initiates with the formation of AHBA through the aminoshikimate pathway, where 5-dehydroquinic acid is aminated and aromatized [5] [9]. AHBA synthase (encoded by the ansK gene) catalyzes the final step of AHBA synthesis, which is then loaded onto the PKS complex via an acyl carrier protein (ACP) ligase domain [9].
Chain elongation incorporates seven malonyl-CoA extender units, forming the polyketide backbone. The triene moiety arises from iterative cis double-bond formation by dehydratase domains, followed by isomerization to trans configurations. Concurrently, the cyclohexanecarboxylic acid (CHC) side-chain precursor is derived from shikimic acid through sequential reduction by 1-cyclohexenylcarbonyl-CoA reductase (ChcA) [5] [9]. Notably, D-alanine is incorporated directly (not via L-alanine epimerization) and esterified to CHC by a dedicated NRPS module. The macrocycle is closed by amide bond formation between the AHBA amino group and the terminal PKS carboxyl [5] [9].
Table 2: Key Genes in Mycotrienin I Biosynthesis
Gene | Function | Domain/Activity |
---|---|---|
ansK | 3-Amino-5-hydroxybenzoic acid synthase | Converts dehydroquinate to AHBA |
chcA | 1-Cyclohexenylcarbonyl-CoA reductase | Catalyzes final reduction step to cyclohexanecarboxyl-CoA |
ansA | Polyketide synthase loading module | ACP ligase for AHBA loading |
ansJ | Peptide synthetase | Incorporates D-alanine |
ansO | Cytochrome P450 oxidase | Introduces C-17 hydroxyl group |
Mycotrienin I is isolated from fermented broth of Streptomyces rishiriensis strain T-23 using a multi-step process. After 72–96 hours of submerged fermentation, the broth is acidified to pH 3.0 and extracted with ethyl acetate. The crude extract undergoes silica gel chromatography with a stepwise gradient of chloroform/methanol (95:5 to 80:20), separating mycotrienin I (quinone form) from mycotrienin II (hydroquinone form) based on polarity differences [2] [3]. Further purification uses reversed-phase HPLC (C₁₈ column, acetonitrile/water 65:35), yielding >95% pure compound as confirmed by UV spectroscopy (λₘₐₓ 248 nm, 320 nm) and high-resolution mass spectrometry [1] [6]. Typical yields range from 15–20 mg/L of culture broth, with the quinone/hydroquinone ratio influenced by aeration during fermentation [3].
Mycotrienin I exhibits distinct structural and functional differences compared to other ansamycins:
Structure-activity relationship (SAR) studies highlight that mycotrienin I’s bioactivity depends critically on:
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